molecular formula C21H13ClN2O3 B3128813 Phenyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate CAS No. 338976-00-4

Phenyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

Cat. No. B3128813
CAS RN: 338976-00-4
M. Wt: 376.8 g/mol
InChI Key: JKAKJOSXWUTUBO-UHFFFAOYSA-N
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Description

Phenyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate, commonly known as CPPO, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CPPO belongs to the class of phthalazine derivatives and has a molecular weight of 363.81 g/mol.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

Phenyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate and its derivatives have been the subject of various synthetic and pharmacological studies. A notable study by Eistetter and Wolf (1982) explored the synthesis of phenylalkyloxiranecarboxylic acid derivatives, focusing on their hypoglycemic activity. Their research showed that certain structural features, such as chloro or trifluoromethyl substituents on the phenyl ring, significantly enhance the blood glucose-lowering activities in rats (Eistetter & Wolf, 1982).

Neuroprotective Effects

The compound's derivatives have also been investigated for their neuroprotective properties. Kamanaka et al. (2004) studied the effects of a novel poly ADP-ribose polymerase (PARP) inhibitor, highlighting its potential in reducing cytotoxicity in neural cells and alleviating cerebral damage in ischemic conditions. This suggests a therapeutic avenue for treating conditions like ischemic stroke (Kamanaka et al., 2004).

Antiestrogenic and Anti-Inflammatory Activities

Further, compounds with structural similarities have been explored for their antiestrogenic and anti-inflammatory properties. Jones et al. (1979) synthesized and evaluated certain dihydronaphthalene derivatives, revealing potent antiestrogenic activity in animal models, indicating potential applications in hormone-related disorders (Jones et al., 1979). Similarly, Singh et al. (2008) synthesized a series of thiazolyl/oxazolyl formazanyl indoles, demonstrating moderate to good anti-inflammatory activity, suggesting their use in managing inflammation-related conditions (Singh, Bhati, & Kumar, 2008).

properties

IUPAC Name

phenyl 3-(4-chlorophenyl)-4-oxophthalazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O3/c22-14-10-12-15(13-11-14)24-20(25)18-9-5-4-8-17(18)19(23-24)21(26)27-16-6-2-1-3-7-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAKJOSXWUTUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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